N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-3-4-9-10(22-18-16-9)11(19)15-13-8(5-6-21-13)12-14-7(2)17-20-12/h5-6H,3-4H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZOXIUTDDRISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=C(C=CS2)C3=NC(=NO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that combines several heterocyclic structures known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with an oxadiazole and a thiophene moiety. This unique combination is thought to enhance its biological activity due to the electronic and steric properties imparted by these heterocycles.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O2S2 |
| Molar Mass | 286.39 g/mol |
| Density | 1.372 g/cm³ |
| Melting Point | Not specified |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its structure allows it to interfere with microbial metabolism or inhibit essential enzymes.
- Anticancer Properties : Research indicates that derivatives of thiadiazole and oxadiazole can inhibit DNA synthesis in cancer cells without affecting protein synthesis. This selective action is crucial for developing anticancer agents .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory actions by modulating pathways involved in inflammation and immune response.
Biological Activity Data
Recent studies have reported the biological activities of compounds related to this compound. Below are some key findings:
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 20.5 | |
| Anticancer | HepG2 | 4.37 ± 0.7 | |
| Anticancer | A549 | 8.03 ± 0.5 | |
| Anti-inflammatory | RAW 264.7 cells | Not specified |
Case Study 1: Anticancer Activity
In vitro studies on HepG2 (liver cancer) and A549 (lung cancer) cell lines demonstrated that the compound significantly inhibited cell proliferation with IC50 values of 4.37 µM and 8.03 µM respectively . The mechanism involves the inhibition of DNA synthesis pathways critical for cell division.
Case Study 2: Antimicrobial Efficacy
A study investigating the antimicrobial properties against E. coli revealed an IC50 value of 20.5 µM . This suggests that the compound could be a potential candidate for developing new antibiotics.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its application in therapeutics:
- Absorption : The presence of lipophilic groups may enhance its absorption through biological membranes.
- Distribution : The compound's distribution in tissues can be influenced by its molecular weight and solubility.
- Metabolism : Initial studies suggest that metabolic pathways may involve oxidation and conjugation reactions.
- Excretion : Further research is needed to determine the excretion pathways and half-life of this compound in vivo.
Scientific Research Applications
Anticancer Activity
The compound's potential as an anticancer agent has been a focal point of research. Several studies have indicated that derivatives of thiadiazoles and oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing the 1,3,4-thiadiazole ring have demonstrated the ability to inhibit RNA and DNA synthesis in cancer cells without affecting protein synthesis, making them promising candidates for further development .
Case Study:
In a study evaluating a series of thiadiazole derivatives, it was found that certain compounds exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against multiple cancer cell lines such as OVCAR-8 and NCI-H40 . This suggests that N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide may possess similar or enhanced anticancer properties.
Antibacterial Properties
The compound has also been investigated for its agricultural applications, particularly for its antibacterial effects against plant pathogens. Research has shown that oxadiazole derivatives can exhibit strong antibacterial activities against bacteria such as Xanthomonas oryzae, which is responsible for significant crop diseases.
Experimental Findings:
In studies assessing the efficacy of various oxadiazole derivatives, several compounds demonstrated effective antibacterial action with EC50 values indicating potent activity. For example, certain derivatives showed EC50 values below 30 μg/mL against Xanthomonas oryzae . This suggests that this compound could be a valuable addition to agricultural pest management strategies.
Potential Applications
The unique structural characteristics of this compound lend themselves to potential applications in materials science. The presence of thiophene and oxadiazole rings enhances the electronic properties of materials developed from this compound.
Research Directions:
Future research may focus on synthesizing polymeric materials incorporating this compound to explore its electrical conductivity and thermal stability properties. Such advancements could lead to innovations in electronic devices and sensors.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related analogs:
Key Observations:
Heterocyclic Core: The target’s 1,2,3-thiadiazole distinguishes it from the more common 1,3,4-thiadiazole derivatives, which are extensively studied for antimicrobial and antitumor activities . The 1,2,3-isomer may exhibit distinct electronic properties and binding affinities. The 1,2,4-oxadiazole in the target contrasts with the 1,2,4-triazole in Compound 6a (). Oxadiazoles are known for metabolic stability and bioisosteric replacement of ester/carbamate groups, while triazoles often enhance hydrogen-bonding interactions .
The thiophene-oxadiazole linkage in the target is structurally distinct from the naphthalene-thioester moiety in Compound 6a, which could influence solubility and π-π stacking interactions .
Biological Activity: While the target’s activity remains uncharacterized in the evidence, thiazole carboxamides () demonstrate statistically significant anticancer effects, validated via Student’s t-test (p < 0.05) . Similar assays could be applied to evaluate the target. 1,3,4-Thiadiazoles () show broad-spectrum antimicrobial activity, attributed to their ability to disrupt bacterial cell membranes . The target’s 1,2,3-thiadiazole core may offer novel mechanisms.
Pharmacological Potential and Challenges
Advantages of the Target :
- The dual heterocyclic system (oxadiazole + thiadiazole) may synergize electronic effects, enhancing target binding.
- The propyl chain could balance solubility and lipophilicity, optimizing bioavailability.
- Limitations: The 1,2,3-thiadiazole’s rarity in literature complicates activity prediction. No pharmacokinetic data (e.g., metabolic stability, toxicity) are available in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
